1-(4-Chloropyridin-2-yl)cyclopropan-1-amine: Molecular Architecture, Synthetic Methodologies, and Pharmacophore Utility
1-(4-Chloropyridin-2-yl)cyclopropan-1-amine: Molecular Architecture, Synthetic Methodologies, and Pharmacophore Utility
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is essential for optimizing target affinity and modulating pharmacokinetic profiles. 1-(4-Chloropyridin-2-yl)cyclopropan-1-amine represents a highly versatile building block that merges the rigid, sp3-rich character of a cyclopropylamine with the orthogonal reactivity of a halogenated heterocycle. As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive analysis of this compound's physicochemical properties, field-proven synthetic methodologies, and downstream reactivity.
Physicochemical Profile and Molecular Architecture
The molecular architecture of 1-(4-chloropyridin-2-yl)cyclopropan-1-amine is defined by a highly strained three-membered carbocycle directly fused to a primary amine and an electron-deficient pyridine ring. This topology restricts the rotational degrees of freedom of the amine vector, locking it into a defined spatial orientation that is highly prized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
Quantitative Data Summary
The following table summarizes the core computational and physicochemical descriptors necessary for structural validation and analytical tracking[1],[2].
| Property | Value |
| IUPAC Name | 1-(4-chloropyridin-2-yl)cyclopropan-1-amine |
| CAS Number | 1060808-97-0 |
| Molecular Formula | C8H9ClN2 |
| Monoisotopic Mass | 168.04543 Da |
| Predicted [M+H]+ (m/z) | 169.05271 |
| InChIKey | ZSFRKZNUNCLZIR-UHFFFAOYSA-N |
Chemical Reactivity and Pharmacophore Utility
The utility of this building block lies in its orthogonal reactivity, allowing independent functionalization at multiple sites without the need for complex protecting group strategies.
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The C4-Chloride Vector: The chlorine atom is situated on an electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides. Furthermore, it serves as an excellent electrophilic partner in palladium-catalyzed Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions.
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The Primary Amine Vector: The unhindered primary amine readily undergoes standard amide couplings, reductive aminations, or sulfonylation.
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The Cyclopropylamine Motif (Biological Implication): Beyond structural rigidity, cyclopropylamines are known to interact with cytochrome P450 (CYP450) enzymes. The mechanism involves an initial single-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring, which can lead to covalent modification and mechanism-based inactivation of the enzyme. This pharmacokinetic liability/feature must be carefully monitored during ADME profiling.
Orthogonal reactivity map highlighting functional vectors and structural motifs.
Synthetic Methodology: The Kulinkovich-Szymoniak Approach
The direct synthesis of 1-substituted cyclopropylamines from nitriles is notoriously challenging due to competitive side reactions. Traditional Grignard additions to nitriles yield imines that hydrolyze to ketones. To circumvent this, the Kulinkovich-Szymoniak reaction is the most robust, field-proven methodology[3].
Causality of Reagent Selection
This method utilizes ethylmagnesium bromide and a stoichiometric amount of titanium(IV) isopropoxide (Ti(OiPr)4). The reaction proceeds via a transient titanacyclopropane intermediate that inserts into the nitrile to form an azatitanacyclopentane. Crucially, the subsequent addition of a Lewis acid (BF3·OEt2) is mandatory. Without the Lewis acid activation, the azatitanacycle fails to undergo efficient ring contraction, resulting in the formation of a pyridyl ethyl ketone byproduct upon aqueous workup[3],.
Kulinkovich-Szymoniak synthetic workflow for 1-(4-chloropyridin-2-yl)cyclopropan-1-amine.
Self-Validating Experimental Protocol
Objective: Synthesis of 1-(4-chloropyridin-2-yl)cyclopropan-1-amine. Scale: 10 mmol (scalable to multi-gram quantities).
Step 1: Initiation and Cyclometalation
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Flame-dry a 250 mL round-bottom flask and purge with N2.
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Charge the flask with 4-chloro-2-cyanopyridine (1.38 g, 10.0 mmol) and anhydrous THF (50 mL).
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Add Ti(OiPr)4 (3.26 mL, 11.0 mmol, 1.1 eq).
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Causality Note: Sub-stoichiometric titanium decreases the yield of the cyclopropylamine and increases ketone formation[3].
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Add EtMgBr (3.0 M in diethyl ether, 7.3 mL, 22.0 mmol, 2.2 eq) dropwise over 15 minutes via a syringe pump.
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Self-Validation Check: The solution must transition to a deep red/brown color. This visual cue confirms the successful generation of the titanacyclopropane intermediate.
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Step 2: Lewis Acid-Mediated Ring Contraction
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Remove the cooling bath and allow the reaction to warm to ambient temperature over 1 hour.
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Add BF3·OEt2 (2.46 mL, 20.0 mmol, 2.0 eq) dropwise.
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Causality Note: The Lewis acid drives the critical ring contraction of the azatitanacyclopentane into the cyclopropylamine derivative[3]. Stir for an additional 2 hours.
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Step 3: Quench and Isolation
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Carefully quench the reaction by adding 10% aqueous NaOH (20 mL) at 0 °C.
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Self-Validation Check: A heavy white precipitate of titanium dioxide ( TiO2 ) will form immediately.
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Filter the resulting suspension through a pad of Celite to prevent severe emulsion during extraction, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).
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Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 4: Analytical Validation
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Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient).
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Validation: Confirm the product identity via LC-MS. The expected monoisotopic mass is 168.04 Da, yielding a primary [M+H]+ peak at m/z 169.05[1].
References
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PubChemLite. 1-(4-chloropyridin-2-yl)cyclopropan-1-amine. Luxembourg Centre for Systems Biomedicine (LCSB). Available at:[Link]
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Namiki Shoji Co., Ltd. Building Blocks Catalogue July 2024. Available at: [Link]
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Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available at:[Link]
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ACS Publications. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. Available at: [Link]
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Ataman Kimya. CYCLOPROPYLAMINE - Chemical Properties and Biological Significance. Available at: [Link]

